molecular formula C15H17NO4 B2641019 (2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2503156-08-7

(2S,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2641019
CAS RN: 2503156-08-7
M. Wt: 275.304
InChI Key: IKVZZFZSCXRLKT-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There is a method for preparing a similar compound, where 2-Aminothiophenol is reacted with methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate . But the exact synthesis analysis for the compound you mentioned is not available.

Scientific Research Applications

1. Applications in Synthesis and Catalysis

The compound is used in the synthesis of cis-disubstituted cyclopropanes through asymmetric catalytic cyclopropenation. This synthesis involves processes like stereoselective hydrogenation and Wittig reactions, leading to the formation of cyclopropenecarboxylate and its subsequent transformations. These processes are pivotal in the creation of dehydroamino acids and dictyopterene C′, showcasing the compound's utility in complex organic synthesis (Imogaı̈ et al., 1998).

2. Role in Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, especially in the development of antibacterial agents. It has been used in the synthesis of fluoronaphthyridines, compounds known for their potent in vitro and in vivo antibacterial activities. The structure-activity relationships of these compounds highlight the importance of cycloalkylamino groups in enhancing the antibacterial properties (Bouzard et al., 1992).

3. Contribution to Heterocyclic Chemistry

In heterocyclic chemistry, the compound aids in the formation of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These systems are synthesized through one-pot condensation processes and have their structures confirmed by various spectroscopic methods. The biological activity of these synthesized compounds is predicted using PASS, indicating the compound's relevance in creating bioactive heterocyclic structures (Kharchenko et al., 2008).

Future Directions

The future directions for this compound are not clear from the information available .

properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-11-6-2-9(3-7-11)14-12(15(18)19)8-13(17)16(14)10-4-5-10/h2-3,6-7,10,12,14H,4-5,8H2,1H3,(H,18,19)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVZZFZSCXRLKT-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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